2-(Pyridin-3-yloxy)ethanamine hydrochloride
Description
2-(Pyridin-3-yloxy)ethanamine hydrochloride (CAS: 1956332-88-9) is an organic compound featuring a pyridine ring substituted at the 3-position with an ether-linked ethanamine moiety, which is protonated as a hydrochloride salt. The compound is synthesized with high purity (95%) and is used in pharmaceutical research, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
2-pyridin-3-yloxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCAMDZFNKNPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves reacting 3-hydroxypyridine with 2-chloroethylamine hydrochloride under basic conditions. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding the target compound after acidification.
Reaction Scheme :
$$
\text{3-Hydroxypyridine + 2-Chloroethylamine hydrochloride} \xrightarrow[\text{DMF, 60°C}]{\text{K}2\text{CO}3} \text{2-(Pyridin-3-yloxy)ethanamine hydrochloride}
$$
Optimization Parameters
- Temperature : 60–80°C balances reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyridin-3-olate ion.
- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.
Table 1: Performance Metrics for Nucleophilic Substitution
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Reaction Time | 24 hours | |
| Purity (Post-Purification) | 95% |
Ethylene Oxide Ring-Opening with Subsequent Amination
Synthesis of 2-(Pyridin-3-yloxy)ethanol
3-Hydroxypyridine reacts with ethylene oxide in aqueous NaOH at 100°C, forming 2-(pyridin-3-yloxy)ethanol . This intermediate is critical for downstream amination.
Key Steps :
Conversion to Ethanamine Hydrochloride
The hydroxyl group in 2-(pyridin-3-yloxy)ethanol is converted to a mesylate (using methanesulfonyl chloride) and displaced by ammonia. Subsequent treatment with HCl yields the hydrochloride salt.
Table 2: Ethylene Oxide Method Efficiency
| Parameter | Value | Source |
|---|---|---|
| Intermediate Yield | 85% | |
| Final Product Purity | 90% | |
| Total Reaction Time | 18 hours |
Gabriel Synthesis for Controlled Amine Formation
Phthalimide Intermediate Formation
2-(Pyridin-3-yloxy)ethyl bromide reacts with potassium phthalimide in ethanol under reflux, forming the protected amine derivative.
Hydrolysis to Free Amine
Hydrazinolysis cleaves the phthalimide group, releasing the primary amine. Acidification with HCl provides the hydrochloride salt.
Table 3: Gabriel Synthesis Outcomes
| Parameter | Value | Source |
|---|---|---|
| Phthalimide Yield | 65% | |
| Final Product Purity | 88% |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial methods employ continuous flow systems to enhance scalability and reduce reaction times. Automated control of temperature and reagent stoichiometry minimizes side reactions.
Waste Management
- Solvent Recycling : DMF and ethanol are distilled and reused.
- Byproduct Utilization : Inorganic salts (e.g., KCl) are repurposed for agricultural applications.
Table 4: Industrial Production Metrics
| Parameter | Value | Source |
|---|---|---|
| Throughput | 50 kg/day | |
| Cost Efficiency | 30% reduction vs. batch |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High purity, simple setup | Long reaction time |
| Ethylene Oxide | Scalable, high intermediate yield | Multi-step purification |
| Gabriel Synthesis | Avoids direct handling of ammonia | Lower overall yield |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(Pyridin-3-yloxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position on the Pyridine Ring
The position of the oxygen atom on the pyridine ring significantly impacts electronic distribution and steric interactions:
- 2-(Pyridin-3-yloxy)ethanamine hydrochloride : The 3-position substitution places the ether oxygen adjacent to the pyridine nitrogen, creating a dipole that may enhance hydrogen-bonding capabilities with polar residues in target proteins.
- 2-(Pyridin-2-yloxy)benzylamine hydrochloride (CAS: 870061-28-2): The 2-position substitution introduces steric constraints, limiting rotational freedom and affecting interactions with planar binding pockets .
Table 1: Impact of Pyridine Substitution Position
| Compound | Substituent Position | Key Interactions | Solubility (Relative) |
|---|---|---|---|
| 2-(Pyridin-3-yloxy)ethanamine HCl | 3-yloxy | Dipole-driven H-bonding | Moderate |
| 2-(Pyridin-4-yloxy)ethanamine diHCl | 4-yloxy | Reduced steric hindrance | High |
| 2-(Pyridin-2-yloxy)benzylamine HCl | 2-yloxy | Steric constraints | Low |
Comparison with Heterocyclic Ethanamine Derivatives
Tryptamine Hydrochloride Derivatives
Compounds like 2-(1H-indol-3-yl)ethanamine hydrochloride (tryptamine HCl) feature an indole ring instead of pyridine. The indole’s NH group forms strong hydrogen bonds with HSP90 residues (e.g., GLU527 and TYR604), critical for antiplasmodial activity .
Triazole and Oxazole Derivatives
Table 2: Functional Group Influence on Bioactivity
| Compound | Key Functional Group | Biological Target | LogP (Predicted) |
|---|---|---|---|
| 2-(Pyridin-3-yloxy)ethanamine HCl | Pyridine-ether | Unknown | 1.2 |
| Tryptamine HCl | Indole | HSP90 | 2.5 |
| 2-(Triazolylsulfanyl)ethanamine HCl | Triazole-sulfanyl | Enzyme inhibitors | 0.8 |
Pharmacologically Relevant Analogs
- Diphenhydramine Hydrochloride (CAS: 147-24-0): Features a diphenylmethoxy group instead of pyridin-3-yloxy. The bulky diphenyl group increases lipophilicity (LogP ~3.5), favoring CNS penetration and antihistamine activity, whereas the pyridin-3-yloxy analog’s polarity may limit blood-brain barrier crossing .
- 5-Methyltryptamine Hydrochloride (CAS: 1010-95-3): The methyl-indole group enhances receptor binding via hydrophobic interactions, contrasting with the pyridine-oxygen’s polar effects .
Biological Activity
2-(Pyridin-3-yloxy)ethanamine hydrochloride is a chemical compound notable for its diverse biological activities. This compound, characterized by a pyridine ring linked to an ethanamine group, has garnered attention for its potential therapeutic applications, particularly in modulating neurotransmission and exhibiting antiviral properties. The molecular formula of this compound is C7H10N2O, with a molecular weight of approximately 138.17 g/mol. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.
The primary biological activity of this compound is attributed to its role as a modulator of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in numerous neurological processes, including cognition, inflammation, and neuroprotection. Compounds that interact with nAChRs are being explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Interaction with α7 nAChR
Research indicates that this compound can enhance the activity of α7 nAChRs, which may lead to improved cognitive function and reduced neuroinflammation. The modulation of this receptor is linked to the release of neurotransmitters such as acetylcholine and dopamine, which play critical roles in mood regulation and cognitive processes.
Biological Activity Summary
The compound exhibits several key biological activities:
- Neuroprotective Effects : By modulating nAChRs, the compound may protect against neurodegeneration.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation, which is beneficial in various inflammatory diseases.
- Antiviral Activity : Derivatives of this compound have demonstrated moderate inhibitory activity against HIV-1, suggesting potential applications in antiviral therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : In vitro studies have shown that the compound enhances cholinergic signaling through α7 nAChRs, leading to increased neuronal survival under stress conditions.
- Anti-inflammatory Research : Animal models have indicated that treatment with this compound reduces markers of inflammation in conditions such as arthritis and colitis.
- Antiviral Studies : Research has highlighted its efficacy against HIV-1, with findings suggesting that it interferes with viral replication mechanisms.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| 2-(Pyridin-2-yloxy)ethanamine | Modulation of nAChRs | Cognitive enhancement |
| 3-(Pyridin-4-yloxy)propylamine | Inhibition of inflammatory pathways | Anti-inflammatory |
| Pyridine derivatives | Various (e.g., enzyme inhibition) | Anticancer properties |
This table highlights how variations in the structure can influence biological activity and therapeutic potential.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(Pyridin-3-yloxy)ethanamine hydrochloride, and what factors influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting pyridin-3-ol with 2-chloroethylamine under acidic conditions (e.g., HCl) to form the hydrochloride salt. Key factors include:
- Reagent stoichiometry : Excess pyridin-3-ol improves substitution efficiency.
- Catalysts : Base catalysts (e.g., K₂CO₃) may enhance reaction rates.
- Temperature : Moderate heating (60–80°C) balances reaction speed and side-product formation.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms the pyridine ring and ethanamine linkage.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, the pyridin-3-yloxy group’s dihedral angle with the ethanamine chain can be determined .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₇H₁₁ClN₂O) and detects isotopic patterns.
Q. How does the pyridin-3-yloxy substituent influence the compound’s solubility and stability under different experimental conditions?
- Solubility : The pyridine ring enhances water solubility via protonation of the nitrogen under acidic conditions. In polar solvents (e.g., DMSO), solubility is high (>50 mg/mL).
- Stability :
- pH Sensitivity : Degrades in strongly basic conditions (pH >10) due to deprotonation and hydrolysis.
- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyridine moiety .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
- Approaches :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halogenation at pyridine C-4) clarifies bioactivity trends. For example, chloro-substituted analogs show enhanced receptor affinity compared to methoxy derivatives .
- Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., enzymatic vs. cell-based) identifies assay-specific artifacts.
- Computational Validation : Molecular dynamics simulations assess binding mode consistency across studies .
Q. How can molecular docking simulations be optimized to study the interaction of this compound with target enzymes or receptors?
- Protocol :
- Protein Preparation : Use tools like AutoDockTools to add hydrogens and assign charges to the receptor (e.g., HSP90).
- Ligand Flexibility : Account for rotational freedom in the ethanamine chain during docking.
- Scoring Functions : Compare results from multiple algorithms (e.g., AutoDock Vina, Glide) to validate binding poses.
- Key Interactions : Prioritize hydrogen bonds with residues like GLU527 (HSP90) or π-stacking with aromatic receptor pockets .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound, and how are experimental parameters standardized?
- In Vitro Models :
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like monoamine oxidases (MAOs) using spectrophotometric methods.
- Cell Viability Assays : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity.
- In Vivo Models :
- Rodent Studies : Dose-response experiments in murine models (e.g., tail-flick test for analgesic activity) with pharmacokinetic profiling (plasma half-life, bioavailability).
- Standardization :
- Controls : Include positive controls (e.g., known MAO inhibitors) and vehicle-only groups.
- Blinding : Randomize treatment assignments to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
